molecular formula C41H78O6 B1624080 2-methyloxirane;(E)-octadec-9-enoic acid;oxirane CAS No. 67167-17-3

2-methyloxirane;(E)-octadec-9-enoic acid;oxirane

Cat. No.: B1624080
CAS No.: 67167-17-3
M. Wt: 667.1 g/mol
InChI Key: VKNOHTGNTCEBDM-AFVZMACWSA-N
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Description

2-methyloxirane;(E)-octadec-9-enoic acid;oxirane is a complex polymeric compound. It is formed by the polymerization of oxirane (ethylene oxide) and 2-methyl-oxirane (propylene oxide) with di-(9Z)-9-octadecenoate. This compound is known for its unique properties, which make it useful in various industrial applications, particularly as a surfactant and emulsifying agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyloxirane;(E)-octadec-9-enoic acid;oxirane typically involves the polymerization of oxirane and 2-methyl-oxirane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure. The di-(9Z)-9-octadecenoate is introduced during the polymerization process to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous polymerization reactors. The process involves the precise control of monomer feed rates, catalyst concentration, and reaction conditions to achieve consistent product quality. The final product is then purified and formulated for various applications.

Chemical Reactions Analysis

Types of Reactions

2-methyloxirane;(E)-octadec-9-enoic acid;oxirane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

    Reduction: Reduction reactions can modify the polymer structure, leading to changes in its physical and chemical properties.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions. The conditions vary depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce partially hydrogenated polymers. Substitution reactions can yield a wide range of functionalized polymers with different properties.

Scientific Research Applications

2-methyloxirane;(E)-octadec-9-enoic acid;oxirane has numerous scientific research applications, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Employed in the preparation of biocompatible materials for medical applications.

    Medicine: Utilized in drug delivery systems due to its ability to form stable emulsions and encapsulate active pharmaceutical ingredients.

    Industry: Applied in the production of lubricants, coatings, and adhesives due to its unique properties.

Mechanism of Action

The mechanism of action of 2-methyloxirane;(E)-octadec-9-enoic acid;oxirane involves its ability to interact with various molecular targets through its functional groups. The polymer can form micelles and emulsions, which enhance the solubility and stability of hydrophobic compounds. The di-(9Z)-9-octadecenoate moiety provides hydrophobic interactions, while the oxirane and 2-methyl-oxirane units offer hydrophilic interactions, making it an effective surfactant.

Comparison with Similar Compounds

Similar Compounds

  • Oxirane, 2-methyl-, polymer with oxirane, mono (2-ethylhexyl) ether
  • Oxirane, 2-methyl-, polymer with oxirane, mono (2-propylheptyl) ether
  • Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1)

Uniqueness

2-methyloxirane;(E)-octadec-9-enoic acid;oxirane is unique due to the presence of the di-(9Z)-9-octadecenoate moiety, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong emulsifying and surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic interactions, enhancing its versatility in various applications.

Properties

CAS No.

67167-17-3

Molecular Formula

C41H78O6

Molecular Weight

667.1 g/mol

IUPAC Name

2-methyloxirane;(E)-octadec-9-enoic acid;oxirane

InChI

InChI=1S/2C18H34O2.C3H6O.C2H4O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-2-4-3;1-2-3-1/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);3H,2H2,1H3;1-2H2/b2*10-9+;;

InChI Key

VKNOHTGNTCEBDM-AFVZMACWSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)O.CCCCCCCC/C=C/CCCCCCCC(=O)O.CC1OC1.C1OC1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1

Key on ui other cas no.

67167-17-3

Origin of Product

United States

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